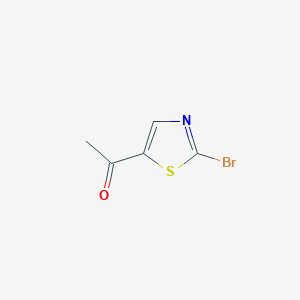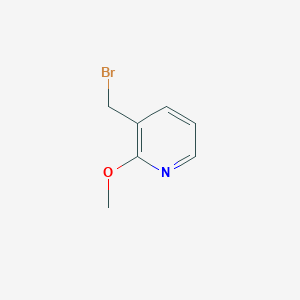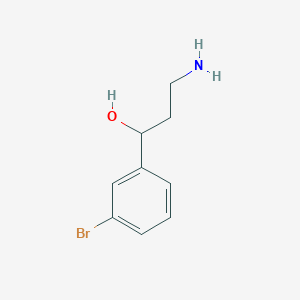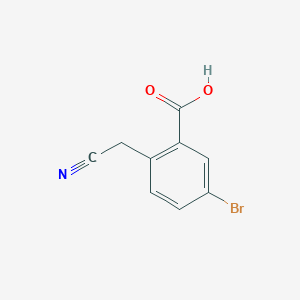
4-bromo-9H-carbazole
Overview
Description
4-Bromo-9H-carbazole is a bromide-substituted derivative of carbazole . It is a useful research chemical and a photoelectric material intermediate, often used in the synthesis of OLED materials .
Synthesis Analysis
The synthesis of this compound involves several steps . Under nitrogen protection, m-dibromobenzene, o-bromoaniline, palladium (II) acetate, 2-dicyclohexylphosphine-2,4,6-triisopropylbiphenyl, and sodium tert-butoxide are added into a reaction flask . The mixture is then heated to 130°C and stirred for 24 hours . After the reaction, vacuum distillation is used to recover unreacted m-dibromobenzene . The residue is extracted with water and ethyl acetate, and the organic layer is desolvated to obtain the crude product . This crude product is then crystallized in ethanol to obtain this compound .
Molecular Structure Analysis
The carbazole ring system of this compound is essentially planar . It contains a total of 24 bonds, including 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Pyrrole .
Chemical Reactions Analysis
Carbazole and its derivatives, including this compound, are known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 246.11 . The carbazole ring system is essentially planar, with an r.m.s. deviation of 0.024A for the non-H atoms .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structures : The biphenyl carbazole-based derivatives, including 4-bromo-9H-carbazole, have been synthesized and characterized. These compounds exhibit high thermal stabilities, and their molecular structures are defined by various intermolecular interactions, such as C-H⋯π and π⋯π stacking among aromatic rings (Tang et al., 2021).
Electronic Spectroscopy and Bromination : The bromo derivatives of N- and C-substituted carbazoles, including this compound, have been studied for their UV-absorption, fluorescence, and phosphorescence emission spectra. These derivatives showcase unique photophysical properties and intramolecular spin–orbital-coupling effects (Ponce et al., 2006).
Biological and Medicinal Applications
Crystallographic and Biological Evaluation : Certain this compound derivatives have been synthesized and evaluated for their cytotoxic effects on ovarian cancer cells. These compounds exhibit significant anti-proliferative activity and could be potential candidates for treating human ovarian cancer (Saturnino et al., 2015).
Carbazole Scaffold in Medicine : 9H-carbazole and its derivatives, including 4-bromo variants, have shown a wide range of biological activities, such as antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. These molecules are promising templates for the development of clinically useful agents (Tsutsumi et al., 2016).
Antimicrobial Activities of Derivatives : The 9H-carbazole derivatives, including those with bromo modifications, have been synthesized and tested for their antimicrobial properties, demonstrating medium to strong activities against various microbial strains (Salih et al., 2016).
Mechanism of Action
Target of Action
Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability . They are used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Mode of Action
The mode of action of 4-bromo-9H-carbazole is primarily through its interaction with these targets. The carbazole ring system is essentially planar , which allows it to interact effectively with its targets
Biochemical Pathways
Carbazole-based compounds are known to be involved in a variety of applications, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its bioavailability . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .
Result of Action
Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability , suggesting that they may have a variety of effects at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its photophysical properties are known to be affected by the electronic environment of the carborane cage . Furthermore, its quantum yields and radiative decay constants in the film state were found to be gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .
Safety and Hazards
4-Bromo-9H-carbazole is classified as a warning under the GHS07 pictogram . It causes skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .
Future Directions
Carbazole-based compounds, including 4-Bromo-9H-carbazole, are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Therefore, they offer a promising avenue for investigating various fields, including organic electronics, optoelectronics, and medicinal chemistry.
Biochemical Analysis
Biochemical Properties
Carbazole-based compounds have been known to exhibit intriguing properties due to the presence of a bridged biphenyl unit, providing a material with a lower bandgap .
Cellular Effects
Carbazole-based compounds have been used in various applications such as nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties .
Molecular Mechanism
Carbazole-based compounds are known to exhibit excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
Temporal Effects in Laboratory Settings
Carbazole-based compounds are known for their excellent morphological stability .
Metabolic Pathways
Carbazole-based compounds are known for their intriguing properties, including the natural functionalizing ability of the nitrogen atom .
Transport and Distribution
Carbazole-based compounds are known for their excellent optoelectronic properties, which may influence their transport and distribution .
Subcellular Localization
Carbazole-based compounds are known for their excellent optoelectronic properties, which may influence their subcellular localization .
properties
IUPAC Name |
4-bromo-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJHFGQCHKNNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3652-89-9 | |
| Record name | 4-Bromocarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)

![1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole](/img/structure/B1527650.png)




![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)


